![molecular formula C14H24N2 B1380661 {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS No. 1465573-99-2](/img/structure/B1380661.png)
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” is an organic compound . It is used in various fields such as life sciences and organic synthesis .
Molecular Structure Analysis
The IUPAC name of this compound is “N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine”. The molecular weight is 220.36 . The InChI code is “1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3” and the InChI key is "UJMFIEQKFTVCQD-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” is a liquid at room temperature .Scientific Research Applications
- Summary of the Application : This compound has been used in the development of more effective drugs with increased skin permeability . It’s particularly relevant in the context of nonsteroidal anti-inflammatory drugs (NSAIDs).
- Methods of Application or Experimental Procedures : The main reaction involved the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralisation reaction and protonation .
- Results or Outcomes : The modifications were very efficient, and the compounds obtained have great potential to be more effective drugs with increased skin permeability compared with ibuprofen . It was also shown how the introduction of a modification in the form of an ion pair affects the properties of the obtained compound .
Safety And Hazards
The safety information for “{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine” indicates that it is potentially dangerous. The hazard statements include “H314: Causes severe skin burns and eye damage” and "H335: May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMFIEQKFTVCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

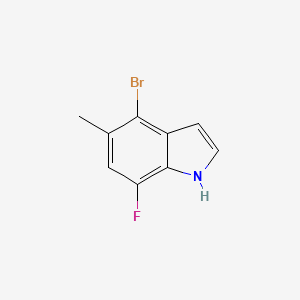
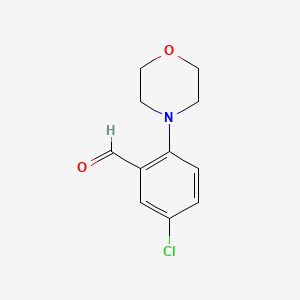
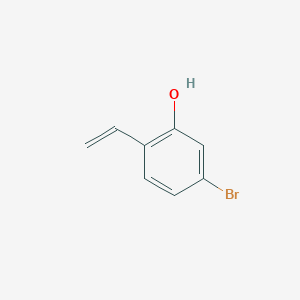
![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)

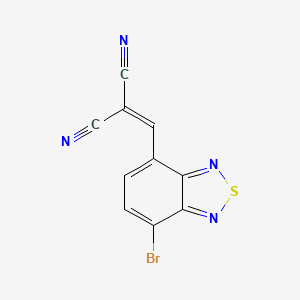
![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
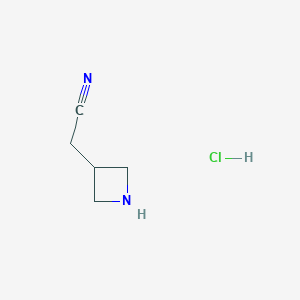
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)
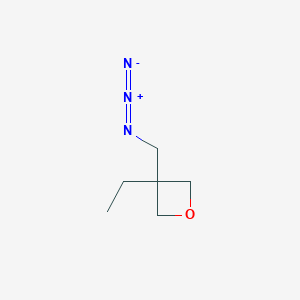
![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)
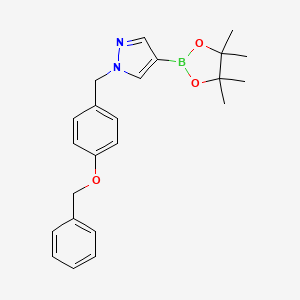
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)